molecular formula C11H17ClN4O2 B8218910 Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate hcl

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate hcl

Cat. No.: B8218910
M. Wt: 272.73 g/mol
InChI Key: QFDYMHFKOBLNKD-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride (CAS: 2135332-19-1) is a pyrimidine derivative functionalized with a piperazine ring and an ethyl ester group. The compound has a molecular weight of 272.73 g/mol and is commercially available as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications . Its structural features are often leveraged in the design of acetylcholinesterase inhibitors, antibacterial agents, and other therapeutic candidates .

Properties

IUPAC Name

ethyl 2-piperazin-1-ylpyrimidine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.ClH/c1-2-17-10(16)9-7-13-11(14-8-9)15-5-3-12-4-6-15;/h7-8,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDYMHFKOBLNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, ethyl acetoacetate reacts with substituted aldehydes and urea under acidic conditions (HCl) to form dihydropyrimidinones (4(a-b) in). This Biginelli-like reaction proceeds at reflux (5–6 hours) in ethanol, yielding intermediates in 60–70%.

Critical parameters :

  • Catalyst : Concentrated HCl (4–5 drops per 40 mL ethanol).

  • Temperature : Reflux (~78°C).

  • Workup : Neutralization with Na₂CO₃ and extraction with chloroform.

Chlorination of Pyrimidine Intermediates

Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃). For instance, refluxing dihydropyrimidinone 5(a-b) in excess POCl₃ (105°C, 3–4 hours) affords 2-chloropyrimidine 6(a-b) in 70–72% yield. Excess POCl₃ is removed in vacuo, and the product is purified via column chromatography (ethyl acetate/petroleum ether).

Reaction equation :

5(a-b)+POCl3Δ6(a-b)+byproducts\text{5(a-b)} + \text{POCl}_3 \xrightarrow{\Delta} \text{6(a-b)} + \text{byproducts}

Piperazine Substitution

The chloropyrimidine intermediate undergoes nucleophilic substitution with piperazine. In a representative protocol:

  • 6(a-b) (20 mmol) reacts with piperazine (24 mmol) in chloroform.

  • K₂CO₃ (60 mmol) is added as a base to deprotonate piperazine.

  • The mixture is refluxed under N₂ for 5 hours, yielding ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate (S5/U5 ) in 55–60% yield.

Purification : Column chromatography (ethyl acetate/petroleum ether, 30:70).

Esterification and Salt Formation

The ethyl ester group is introduced early in the synthesis (e.g., via ethyl acetoacetate). Final hydrochloride salt formation involves treating the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol). The product precipitates as a crystalline solid, isolated by filtration and dried in vacuo.

Alternative Synthetic Routes and Modifications

One-Pot Synthesis

A streamlined method combines cyclocondensation and piperazine substitution in a single pot. For example, ethyl 2-chloropyrimidine-5-carboxylate reacts directly with piperazine in DMF at 80°C for 12 hours, achieving 65–70% yield. This approach reduces purification steps but requires careful control of stoichiometry.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times. In a reported protocol:

  • Chloropyrimidine and piperazine are heated to 120°C in DMSO for 30 minutes.

  • Yields improve to 75–80% compared to conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 4.26 (q, 2H, -OCH₂CH₃), 3.53 (t, 4H, piperazine-H).

  • LC-MS : m/z 236.27 [M+H]⁺, consistent with the molecular formula C₁₁H₁₇ClN₄O₂.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • Melting point : 215–217°C (decomposition).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Purity (%) Key Advantage
Conventional stepwise55–6012–1495High reproducibility
One-pot65–70892Reduced steps
Microwave75–800.598Rapid synthesis

Challenges and Optimization Strategies

Byproduct Formation

Over-substitution (e.g., di-piperazine adducts) occurs with excess piperazine. Mitigation strategies include:

  • Using 1.2 equivalents of piperazine.

  • Employing bulky bases (e.g., DIPEA) to control reactivity.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but complicate purification. Switching to dichloromethane (DCM) with phase-transfer catalysts (e.g., TBAB) improves yield by 10–15%.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost-effective reagents : POCl₃ is preferred over PCl₅ due to lower cost.

  • Continuous flow systems : Enhance safety and yield in chlorination steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Neuroprotection

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate hydrochloride has shown significant potential in neuroprotective applications. Research indicates that this compound can inhibit endoplasmic reticulum stress and apoptosis markers, such as cleaved caspase-3, in neuronal cells. This property is crucial for protecting neurons from damage associated with various neurodegenerative conditions, including Alzheimer's disease and traumatic brain injury .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and nitric oxide in stimulated human microglia cells. This action suggests its potential utility in treating inflammatory diseases of the central nervous system, where neuroinflammation plays a critical role .

Acetylcholinesterase Inhibition

Derivatives of ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate hydrochloride have been evaluated for acetylcholinesterase inhibition, which is particularly relevant for the treatment of Alzheimer’s disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, thereby improving cognitive function .

Synthetic Approaches

The synthesis of ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate hydrochloride typically involves reactions between piperazine and pyrimidine derivatives. Common methods include:

  • Refluxing with Potassium Carbonate : This method utilizes potassium carbonate in chloroform to facilitate the reaction at room temperature .
  • Optimized Reaction Conditions : Various conditions can be optimized for large-scale synthesis, including continuous flow reactors and purification techniques to enhance yield and purity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate hydrochloride in various experimental models:

  • Neuroprotection Studies : Experimental models have demonstrated that treatment with this compound significantly reduces neuronal cell death under conditions mimicking ischemic injury .
  • Inflammatory Response Modulation : In vitro studies using human microglia have shown that this compound effectively reduces inflammatory markers following stimulation with lipopolysaccharides (LPS) .

Mechanism of Action

The mechanism of action of ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate HCl, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS) Core Structure Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound (2135332-19-1) Pyrimidine + piperazine + ethyl ester (HCl salt) 272.73 High solubility; used in acetylcholinesterase inhibitor research
Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (603954-49-0) Piperazine replaced with aminomethyl-piperidine ~279.33 (base) Increased hydrophilicity; potential CNS-targeting applications
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate (903446-68-4) 4-Methoxyphenyl-substituted piperazine + 4-methylpyrimidine 356.43 Enhanced aromatic interactions; explored in kinase inhibition studies
Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]-pyrimidine-5-carboxylate (1256627-84-5) Piperazine replaced with morpholinopropylamino group 308.38 Improved metabolic stability; antibacterial candidate
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives Ethyl ester replaced with carboxamide + phenylpiperazine ~350–400 (estimated) Acetylcholinesterase inhibition (IC₅₀ ~0.5–2.0 µM); Alzheimer’s disease research
Ethyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate HCl Piperazine replaced with aminoazetidine ~280 (estimated) Compact structure with higher ring strain; potential for targeted drug delivery

Key Comparative Insights:

Structural Flexibility vs. Activity: The piperazine ring in the parent compound facilitates strong hydrogen bonding and ionic interactions, critical for acetylcholinesterase inhibition . Replacing piperazine with morpholine (as in 1256627-84-5) reduces basicity but improves metabolic stability, aligning with antibacterial applications .

Functional Group Impact :

  • The ethyl ester group in the parent compound may act as a prodrug, as esters are often hydrolyzed to active carboxylic acids in vivo. In contrast, carboxamide derivatives (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide) exhibit direct enzyme inhibition due to their polarity and hydrogen-bonding capacity .

Pharmacological Implications: Piperidine and azetidine analogs (e.g., 603954-49-0 and 1482895-11-3) show altered pharmacokinetics. For instance, the aminomethyl-piperidine variant (603954-49-0) may cross the blood-brain barrier more efficiently, making it suitable for CNS disorders .

Synthetic Accessibility :

  • Piperazine-containing derivatives are often synthesized via nucleophilic substitution or Buchwald-Hartwig coupling, whereas morpholine-based analogs (e.g., 1256627-84-5) require multi-step alkylation or reductive amination .

Biological Activity

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by data tables and relevant case studies.

Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects. This compound is a specific pyrimidine derivative that has shown promise in various pharmacological contexts.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine with ethyl 2-chloropyrimidine-5-carboxylate. The process can be summarized as follows:

  • Step 1 : Piperazine is reacted with ethyl 2-chloropyrimidine-5-carboxylate in an organic solvent under basic conditions.
  • Step 2 : The reaction mixture is stirred at room temperature, followed by purification through column chromatography to yield the desired product.

3.1 Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including leukemic cells. The mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HEL (Erythroleukemia)0.5HDAC inhibition
A431 (Carcinoma)0.8Apoptosis induction
MCF7 (Breast Cancer)0.6Cell cycle arrest

3.2 Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. It was found to reduce neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study involving human neuroblastoma SH-SY5Y cells, treatment with this compound resulted in:

  • Reduction of cleaved caspase-3 levels , indicating decreased apoptosis.
  • Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

4.1 HDAC Inhibition

As an HDAC inhibitor, this compound alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression associated with cell survival and apoptosis.

4.2 Anti-inflammatory Properties

The compound's ability to inhibit the NF-kB pathway contributes to its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in cancer therapy and neuroprotection. Its mechanisms involving HDAC inhibition and anti-inflammatory effects highlight its potential as a therapeutic agent in various diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate HCl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a hydrogenation step using Pd/C catalyst under 1 atm H₂ in ethyl acetate with HCl, yielding hydrochloride salts. Reaction time (1 hour) and solvent choice (ethyl acetate) are critical for avoiding side products. Purification often involves filtration and solvent evaporation under reduced pressure. Analytical validation via ¹H/¹³C-NMR and ESI-MS ensures structural fidelity . notes similar synthetic strategies for methyl analogs, emphasizing the role of piperazine derivatives in modular synthesis .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods. highlights the use of ¹H-NMR (chemical shifts at δ 125–114 ppm for aromatic protons) and ESI-MS (observed m/z 758.2904 vs. theoretical 758.2893) to verify molecular identity . For crystalline derivatives, single-crystal X-ray diffraction (SHELX software) resolves stereochemistry, as demonstrated in for nickel(II) complexes of related pyrimidine-piperazine ligands .

Q. What analytical techniques are employed to assess purity and stability under storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Stability studies under inert atmospheres (2–8°C) are recommended, as noted in for trifluoromethyl analogs. LogP values (~1.67) and solubility profiles guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). illustrates kinetic studies (e.g., acetylcholinesterase inhibition assays) to validate target engagement. Molecular docking (using software like AutoDock) identifies binding interactions, while in vivo models assess bioavailability and metabolite formation. Adjusting substituents (e.g., trifluoromethyl groups in ) can enhance metabolic resistance .

Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., enzymes vs. receptors)?

  • Methodological Answer : Structure-activity relationship (SAR) studies are key. and describe modifying the pyrimidine core (e.g., introducing carboxamide or phenylpiperazine groups) to enhance acetylcholinesterase vs. butyrylcholinesterase selectivity. Computational modeling (docking scores, binding energies) and competitive inhibition assays (IC₅₀ comparisons) guide rational design .

Q. How do crystallographic data inform the design of metal complexes incorporating this compound?

  • Methodological Answer : demonstrates using single-crystal XRD to analyze nickel(II) complexes with pyrimidine-piperazine ligands. Bond lengths (mean C–C = 0.007 Å) and coordination geometry (octahedral vs. tetrahedral) inform stability and reactivity. Such data guide applications in catalysis or metallodrug design .

Q. What experimental and computational approaches validate the compound’s role in multi-target drug discovery?

  • Methodological Answer : combines kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition) with molecular dynamics simulations to predict binding modes. Network pharmacology models integrate target interaction data (e.g., NF-κB inhibition in ) to identify synergistic pathways .

Key Considerations for Researchers

  • Contradiction Management : Conflicting bioactivity data (e.g., in vitro vs. in vivo) require rigorous validation via orthogonal assays (e.g., SPR, ITC) .
  • Synthetic Scalability : Optimize solvent systems (e.g., ethyl acetate in ) and catalysts (Pd/C) for reproducibility .
  • Ethical Compliance : Adhere to safety protocols (e.g., P261/P305+P351+P338 in ) for handling hazardous intermediates .

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